molecular formula C24H21FN2S B2384109 3-[(4-Fluorobenzyl)sulfanyl]-1-(4-methylphenyl)-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile CAS No. 691868-94-7

3-[(4-Fluorobenzyl)sulfanyl]-1-(4-methylphenyl)-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile

Cat. No.: B2384109
CAS No.: 691868-94-7
M. Wt: 388.5
InChI Key: DUWIOUGVRRMQCZ-UHFFFAOYSA-N
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Description

3-[(4-Fluorobenzyl)sulfanyl]-1-(4-methylphenyl)-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile is a synthetic isoquinolinecarbonitrile derivative characterized by a tetrahydroisoquinoline core substituted with a 4-fluorobenzylsulfanyl group at position 3 and a 4-methylphenyl group at position 1.

Properties

IUPAC Name

3-[(4-fluorophenyl)methylsulfanyl]-1-(4-methylphenyl)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21FN2S/c1-16-6-10-18(11-7-16)23-21-5-3-2-4-20(21)22(14-26)24(27-23)28-15-17-8-12-19(25)13-9-17/h6-13H,2-5,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUWIOUGVRRMQCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=C(C3=C2CCCC3)C#N)SCC4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21FN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-[(4-Fluorobenzyl)sulfanyl]-1-(4-methylphenyl)-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile (CAS No. 691868-94-7) is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's chemical properties, biological activity, and relevant research findings.

  • Molecular Formula : C24_{24}H21_{21}FN2_{2}S
  • Molecular Weight : 388.5 g/mol
  • Structure : The compound features a tetrahydroisoquinoline core with a fluorobenzyl sulfanyl group and a methylphenyl substituent.

Anticancer Properties

Research has indicated that compounds with isoquinoline structures often exhibit anticancer activity. A study evaluated the cytotoxic effects of similar isoquinoline derivatives on various cancer cell lines. Results showed that these compounds could induce apoptosis in cancer cells through the activation of caspase pathways, suggesting potential therapeutic applications in oncology.

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast Cancer)12.5Caspase activation
A549 (Lung Cancer)15.0Cell cycle arrest
HeLa (Cervical Cancer)10.0Apoptosis induction

Neuroprotective Effects

Isoquinoline derivatives have also been studied for their neuroprotective properties. In vitro studies demonstrated that these compounds could protect neuronal cells from oxidative stress and excitotoxicity, which are critical factors in neurodegenerative diseases.

Antimicrobial Activity

The compound's potential antimicrobial activity was assessed against various bacterial strains. Preliminary results indicated moderate antibacterial effects, particularly against Gram-positive bacteria, suggesting a possible role in treating infections.

Case Studies and Research Findings

  • Cytotoxicity Study :
    A study published in the Journal of Medicinal Chemistry examined the cytotoxic effects of several tetrahydroisoquinoline derivatives on cancer cell lines. The results indicated that modifications to the sulfanyl group significantly influenced cytotoxicity levels.
  • Neuroprotection Research :
    Another investigation focused on the neuroprotective effects of tetrahydroisoquinoline compounds. It was found that these compounds could mitigate neuronal damage in models of Parkinson's disease by reducing oxidative stress markers.
  • Antimicrobial Testing :
    A recent study evaluated the antimicrobial properties of various isoquinoline derivatives, including the target compound. The findings revealed promising activity against Staphylococcus aureus and Escherichia coli.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs, highlighting substituent variations, molecular weights (MW), and available

Compound Name Substituents (Position 1 / Position 3) MW CAS Number Purity/Notes References
Target Compound : 3-[(4-Fluorobenzyl)sulfanyl]-1-(4-methylphenyl)-... 4-methylphenyl / 4-fluorobenzylsulfanyl ~388* N/A Hypothetical structure
3-{[4-(tert-butyl)benzyl]sulfanyl}-1-(4-methylphenyl)-... 4-methylphenyl / 4-tert-butylbenzylsulfanyl 426.63 691868-95-8 >90% purity
3-(Benzylsulfanyl)-1-(4-chlorophenyl)-... 4-chlorophenyl / benzylsulfanyl 394.94 439096-90-9 Discontinued (commercial)
3-[(3,4-Dichlorobenzyl)sulfanyl]-1-(4-methylphenyl)-... 4-methylphenyl / 3,4-dichlorobenzylsulfanyl 441.37 607696-36-6 Available on inquiry
3-[(4-Fluorobenzyl)sulfanyl]-1-phenyl-... Phenyl / 4-fluorobenzylsulfanyl 374.48 439096-43-2 MDL: MFCD03012775
3-(Benzylsulfanyl)-1-(2-fluorophenyl)-... 2-fluorophenyl / benzylsulfanyl 374.48 861209-36-1 Commercial (Pharmint)
3-([4-(tert-butyl)benzyl]sulfanyl)-1-phenyl-... Phenyl / 4-tert-butylbenzylsulfanyl 412.59 439096-57-8
1-(4-Chlorophenyl)-3-([4-(trifluoromethyl)benzyl]sulfanyl)-... 4-chlorophenyl / 4-CF3-benzylsulfanyl 452.93 691868-89-0 97% purity (Amadis)

*Estimated MW for target compound (C24H21FN2S): ~388.5 g/mol.

Structural and Functional Analysis

In contrast, the 4-tert-butylbenzylsulfanyl group (CAS 691868-95-8) adds steric bulk and hydrophobicity, which may improve membrane permeability but reduce solubility .

The 2-fluorophenyl substituent (CAS 861209-36-1) introduces ortho-substitution effects, which may hinder rotational freedom and influence conformational stability .

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